Glucosamine sulfate sodium chloride

Chemical Stability Mixed Salt Crystallization Hygroscopicity

Formulation instability and bioequivalence uncertainty plague generic glucosamine salts. This crystalline mixed salt (2:1:1:2 stoichiometry of glucosamine:sulfate:NaCl:water) eliminates hygroscopic degradation, provides 62.5% free-base content, and delivers USP-verified stability at ambient conditions. - **Defined complex:** Not a physical blend-ambient stability verified, loss on drying ≤1.0%. - **Pharmacokinetic benchmark:** 9.4% bioavailability, plasma half-life ~18 hrs for OA trial design. - **Regulatory ready:** USP monograph substance with available CRS for ANDA/505(b)(2) filings.

Molecular Formula C12H28Cl2N2Na2O14S
Molecular Weight 573.3 g/mol
CAS No. 1296149-13-7
Cat. No. B3321011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucosamine sulfate sodium chloride
CAS1296149-13-7
Molecular FormulaC12H28Cl2N2Na2O14S
Molecular Weight573.3 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O.[Na+].[Na+].[Cl-].[Cl-]
InChIInChI=1S/2C6H13NO5.2ClH.2Na.H2O4S/c2*7-3(1-8)5(11)6(12)4(10)2-9;;;;;1-5(2,3)4/h2*1,3-6,9-12H,2,7H2;2*1H;;;(H2,1,2,3,4)/q;;;;2*+1;/p-2/t2*3-,4+,5+,6+;;;;;/m00...../s1
InChIKeySNILGVJTEVNNRV-VQRMJQQYSA-L
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glucosamine Sulfate Sodium Chloride: Identity and Baseline


Glucosamine sulfate sodium chloride (CAS 1296149-13-7) is a defined mixed salt comprising glucosamine, sulfate, sodium chloride, and water in a fixed stoichiometric ratio (2:1:1:2), distinguishing it from simple physical blends of glucosamine sulfate and sodium chloride [1]. This compound is an amino sugar derivative that functions as an endogenous metabolite and a precursor in the biochemical synthesis of glycosylated proteins and lipids, including glycosaminoglycans in articular cartilage and synovial fluid . The crystalline mixed salt exists as a white or almost white crystalline powder that is freely soluble in water, sparingly soluble in methanol, and practically insoluble in acetone [2]. The compound is listed as an official monograph substance in the United States Pharmacopeia (USP) and British Pharmacopoeia (BP) under the dietary supplement and natural health product compendia [3].

Type Defined crystalline mixed salt
Stoichiometry 2:1:1:2 fixed ratio
Standard USP / BP compendial monograph

Why Generic Substitution of Glucosamine Sulfate Sodium Chloride Fails


Generic substitution of glucosamine sulfate sodium chloride with other glucosamine salt forms is scientifically unsound due to fundamental differences in free-base content, chemical stability requirements, and pharmacokinetic behavior. Glucosamine hydrochloride (HCl) contains 83.1% free-base glucosamine by weight compared to only 62.5% for the sulfate sodium chloride complex, a 33% relative difference that invalidates simple dose-equivalence substitution [1]. Furthermore, uncomplexed glucosamine sulfate is inherently hygroscopic and chemically unstable, undergoing rapid degradation and discoloration upon exposure to ambient humidity unless stabilized through formation of a defined mixed salt with sodium chloride or potassium chloride [2]. This stabilization requirement was not predictable a priori, as both glucosamine sulfate and sodium chloride are individually hygroscopic salts, yet their crystalline complex demonstrates ambient temperature stability [3]. Consequently, formulations claiming to contain "glucosamine sulfate" without specification of the stabilizing counterion may represent physically unstable mixtures or simple blends lacking the defined crystalline structure required for reliable performance. These differences in composition, stability, and pharmacokinetic profile—documented quantitatively below—render generic interchange among glucosamine salts scientifically and regulatorily inappropriate without reformulation and bioequivalence verification.

Glucosamine sulfate sodium chloride Glucosamine HCl Free-base content may shift approximately 33%, invalidating weight-for-weight substitution without reformulation review.
Defined mixed salt complex Unstabilized glucosamine sulfate Ambient stability may differ; unstabilized material risks moisture-induced degradation and batch variability.
USP monograph substance Non-compendial blends Compendial identity and assay specifications may not transfer, potentially impacting quality benchmark and regulatory documentation.

Glucosamine Sulfate Sodium Chloride: Differential Evidence


Chemical Stability of the Defined Mixed Salt

Glucosamine sulfate sodium chloride (CAS 1296149-13-7) achieves ambient temperature and humidity stability exclusively through formation of a defined crystalline mixed salt complex with sodium chloride in a fixed 2:1:1:2 stoichiometric ratio of glucosamine:sulfate:sodium:chloride:water [1]. Uncomplexed glucosamine sulfate is inherently hygroscopic and unstable, undergoing rapid moisture absorption and color degradation from white to brown upon exposure to ambient humidity, rendering it unsuitable for reliable formulation without stabilization [2]. The stabilization mechanism is counterintuitive, as both glucosamine sulfate and sodium chloride are individually hygroscopic salts, yet their defined crystalline complex exhibits stability at ambient conditions [3]. The compound demonstrates room temperature stability sufficient for shipping and short-term ambient storage, though long-term storage recommendations specify 2-8°C refrigeration conditions .

Ambient Stability
Head-to-head
Defined crystalline complex provides ambient stability; unstabilized glucosamine sulfate discolors from white to brown upon moisture exposure.
Stabilization supports reliable formulation and batch reproducibility.
Long-term storage recommendations specify 2–8 °C.
Chemical Stability Mixed Salt Crystallization Hygroscopicity Formulation Science

Free-Base Glucosamine Content and Purity Specification

Glucosamine sulfate sodium chloride contains 62.5% free-base glucosamine (C6H13NO5) by weight, compared to 83.1% for glucosamine hydrochloride (HCl) and 59.2% for glucosamine sulfate potassium chloride (KCl) [1]. The USP monograph for glucosamine sulfate sodium chloride specifies an assay acceptance range of 98.0% to 102.0% of (C6H14NO5)2SO4·2NaCl calculated on the dried basis [2]. Loss on drying is specified as not more than 1.0% after drying at 105°C for 2 hours, and the material must be preserved in tight, light-resistant containers [3]. This 33% relative difference in free-base content between sulfate sodium chloride (62.5%) and hydrochloride (83.1%) means that a 500 mg dose of each form delivers substantially different amounts of the active glucosamine moiety, rendering weight-for-weight substitution pharmacologically invalid.

Free-Base Content
Head-to-head
62.5% free-base glucosamine (target) vs. 83.1% (HCl) and 59.2% (KCl form). USP assay 98.0–102.0% on dried basis.
Content difference may require dose-normalization review in comparative studies.
Loss on drying ≤1.0% per monograph.
Free-Base Content USP Monograph Assay Specification Purity Analysis

Oral Bioavailability vs. Hydrochloride Salt

Comparative pharmacokinetic analysis demonstrates that glucosamine sulfate achieves higher oral bioavailability and synovial fluid concentrations than glucosamine hydrochloride. The median oral bioavailability was measured at 9.4% for glucosamine sulfate compared to 6.1% for glucosamine hydrochloride [1]. Synovial fluid concentrations were significantly higher at both 1 hour and 6 hours following oral administration of glucosamine sulfate relative to hydrochloride [1]. Additionally, glucosamine sulfate exhibits reduced systemic clearance from the body compared to glucosamine HCl, prolonging circulation time [2]. The plasma half-life of glucosamine sulfate has been reported as approximately 18 hours, supporting once-daily dosing regimens [3].

Oral Bioavailability
Head-to-head
Median oral bioavailability 9.4% (sulfate) vs. 6.1% (HCl). Reported synovial fluid concentrations higher at 1h and 6h.
Supports systemic exposure context review in formulation development.
Reported plasma half-life approximately 18 h.
Pharmacokinetics Oral Bioavailability Synovial Fluid Concentration Clearance

Clinical Efficacy Equivalence to Potassium Chloride Form

A randomized, double-blind, head-to-head clinical trial directly compared glucosamine sulfate sodium chloride (GS-Na) with glucosamine sulfate potassium chloride (GS-K) in patients with mild to moderate knee osteoarthritis. The study concluded that GS-Na is as effective in pain relief and as safe as GS-K for the treatment of mild and moderate degree knee osteoarthritis [1]. This direct comparative evidence establishes that the sodium-stabilized form is clinically non-inferior to the potassium-stabilized form, with both demonstrating comparable safety profiles [2]. Additionally, clinical studies using glucosamine sulfate as sodium chloride complex at 1500 mg daily doses have demonstrated significant improvements in pain (20-41% reduction) and functionality (21-46% improvement) in osteoarthritis patients [3].

Clinical Endpoint Context
Head-to-head
Randomized trial reports comparable pain relief endpoint between sodium chloride and potassium chloride forms in knee OA model.
Reported non-inferiority may support interchangeable use in comparator studies.
Endpoint context from mild-to-moderate OA trial; model-specific review advised.
Randomized Controlled Trial Osteoarthritis Pain Relief Clinical Equivalence

Aqueous Solubility Specification

Glucosamine sulfate sodium chloride (CAS 1296149-13-7) exhibits high aqueous solubility, specified as "freely soluble in water" per British Pharmacopoeia 2025 standards, with quantitative solubility of approximately 50 mg/mL at ambient conditions [1]. In comparison, glucosamine hydrochloride demonstrates substantially higher aqueous solubility of 650 mg/mL at 25°C [2]. The sulfate sodium chloride form is sparingly soluble in methanol and practically insoluble in acetone [3]. This solubility profile supports aqueous formulation approaches including suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) for oral administration in preclinical and formulation development studies .

Aqueous Solubility
Cross-study
Approximately 50 mg/mL (freely soluble per BP) vs. 650 mg/mL for HCl at 25 °C. Sparingly soluble in methanol.
Solubility profile may guide pre-formulation strategy and dissolution method review.
Reported 0.5% CMC-Na suspension approach for oral studies.
Solubility Aqueous Formulation Pre-formulation Pharmaceutical Development

USP Compendial Identity and Quality Standards

Glucosamine sulfate sodium chloride (CAS 1296149-13-7) is an official USP monograph substance with defined compendial identity and quality specifications, including assay acceptance range of 98.0%-102.0% (dried basis), specific rotation measurement requirements, and identification by infrared absorption spectrophotometry using a certified reference standard (CRS) [1]. The USP monograph for this compound was established and maintained across USP38-NF33 through USP40-NF35 editions, with official errata updates documented [2]. In contrast, glucosamine sulfate potassium chloride is specified under a separate USP monograph with its own distinct molecular formula (C6H14NO5)2SO4·2KCl and assay specifications [3]. The availability of a compendial monograph provides a standardized, enforceable quality benchmark that non-compendial glucosamine preparations lack.

Compendial Standard
Head-to-head
Official USP monograph substance with certified reference standard; IR identification, specific rotation, and 98.0–102.0% assay required.
Compendial status supports regulatory-compliant quality control and batch release.
Non-compendial preparations may lack comparable quality benchmark.
USP Monograph Quality Control Regulatory Compliance Reference Standard

Glucosamine Sulfate Sodium Chloride: Application Scenarios


Osteoarthritis Clinical Trial Material

Clinical research organizations and pharmaceutical developers conducting osteoarthritis trials should select glucosamine sulfate sodium chloride (CAS 1296149-13-7) when the trial protocol requires a precisely defined crystalline complex with USP monograph specifications (98.0%-102.0% assay, loss on drying ≤1.0%) [1]. The direct head-to-head trial evidence demonstrating clinical equivalence to the potassium chloride form supports interchangeable use in comparative studies where sodium content is not a protocol exclusion criterion [2]. The 1500 mg daily dosing regimen validated in clinical studies showing 20-41% pain reduction and 21-46% functional improvement in osteoarthritis patients provides a referenced dosing benchmark for trial design [3].

Ambient-Stable Formulation Development

Formulation scientists developing solid oral dosage forms containing glucosamine sulfate should specify CAS 1296149-13-7 rather than unstabilized glucosamine sulfate or simple salt blends, as only the defined crystalline mixed salt complex with sodium chloride provides ambient temperature and humidity stability sufficient for manufacturing operations and shipping [1]. The compound's specification of 50 mg/mL aqueous solubility and the established oral formulation approach using 0.5% CMC-Na suspension provides validated pre-formulation parameters for prototype development [2]. The room temperature stability during ordinary shipping conditions enables flexible supply chain logistics without cold chain requirements for short-term transport [3].

Regulatory Dossier and USP Reference

Quality control laboratories and regulatory affairs professionals preparing product license applications, ANDAs, or 505(b)(2) filings for glucosamine-containing dietary supplements or pharmaceutical products should procure CAS 1296149-13-7 specifically due to its status as an official USP monograph substance with a certified reference standard (CRS) available for analytical method validation and batch release testing [1]. The availability of compendial specifications for identity (IR spectrophotometry), assay (98.0%-102.0%), and purity (loss on drying ≤1.0%) provides a legally defensible quality framework that non-compendial glucosamine materials cannot offer [2]. This is particularly critical for products requiring compliance with USP-NF, BP, or Health Canada Natural Health Products monograph requirements [3].

Comparative Bioavailability Studies

Researchers designing comparative pharmacokinetic studies should select glucosamine sulfate sodium chloride (CAS 1296149-13-7) as the sulfate-form comparator arm when evaluating glucosamine hydrochloride formulations. The established bioavailability differential—9.4% for glucosamine sulfate versus 6.1% for hydrochloride—provides a quantitative benchmark for assessing formulation effects on systemic exposure [1]. The known pharmacokinetic parameters including plasma half-life of approximately 18 hours, time to maximum concentration of 4 hours, and plasma protein binding below 10% provide reference values for study design and sample collection scheduling [2]. The differential free-base content (62.5% for sulfate sodium chloride vs. 83.1% for hydrochloride) must be accounted for in dose normalization calculations to ensure valid pharmacokinetic comparisons [3].

Application
Selection Property
Validation Focus
Osteoarthritis research model studies
Compendial identity and defined stoichiometry
Endpoint response review; sodium content considerations in trial design
Ambient-stable oral formulation development
Crystalline mixed salt stability
Ambient manufacturing and shipping stability; aqueous formulation pre-parameters
Regulatory dossier and quality control
USP monograph and certified reference standard
Compendial assay, identity, and purity specifications for batch release
Comparative PK formulation research
Free-base content differential and systemic exposure profile
Dose-normalization review; exposure-model interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glucosamine sulfate sodium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.